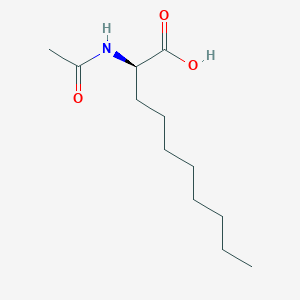
(R)-2-Acetamidodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Acetamidodecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamidodecanoic acid typically involves the acylation of ®-2-amino-decanoic acid. One common method is the reaction of ®-2-amino-decanoic acid with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamidodecanoic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Acetamidodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl₂) for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
®-2-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Acetamidodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted to other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-decanoic acid: The precursor to ®-2-Acetamidodecanoic acid.
®-2-Hydroxy-decanoic acid: Another derivative with a hydroxyl group instead of an acetamido group.
®-2-Methyl-decanoic acid: A similar compound with a methyl group at the second carbon.
Uniqueness
®-2-Acetamidodecanoic acid is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(2R)-2-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Clave InChI |
IFNBFNVQYOIJJC-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCCC[C@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCCCCCCCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


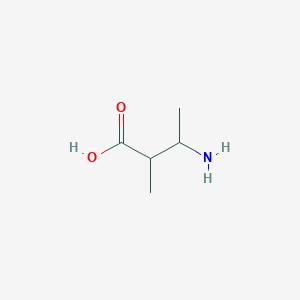
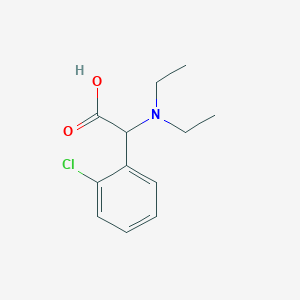
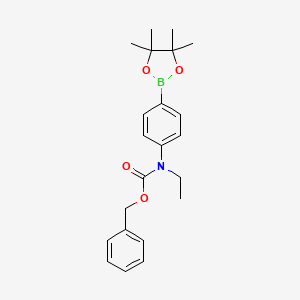
![3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione](/img/structure/B13091370.png)
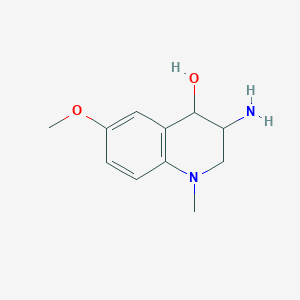

![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)
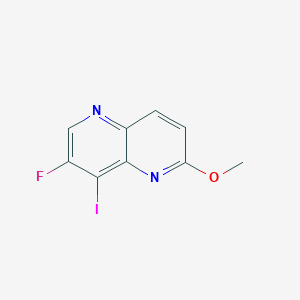
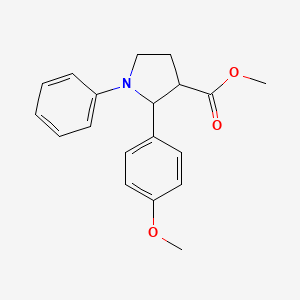
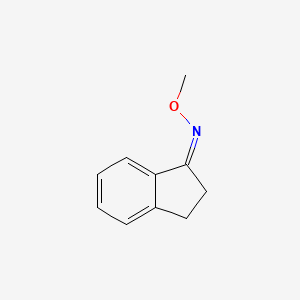
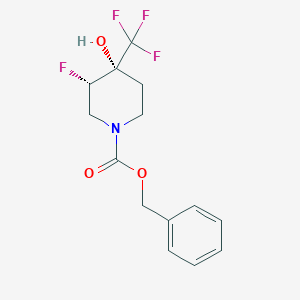
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
